molecular formula C19H15N3O4S B4933914 3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-8-quinolinylbenzamide

3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-8-quinolinylbenzamide

Cat. No. B4933914
M. Wt: 381.4 g/mol
InChI Key: VFVCDSRRKQXCGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-8-quinolinylbenzamide, commonly known as QNZ, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications in various diseases. QNZ is a synthetic compound that belongs to the class of isothiazolidinones and functions as an inhibitor of nuclear factor kappa B (NF-κB) signaling.

Mechanism of Action

QNZ functions as an inhibitor of NF-κB signaling by binding to the cysteine residue of the p65 subunit of NF-κB. This binding prevents the translocation of NF-κB to the nucleus, thereby inhibiting the expression of NF-κB target genes. QNZ has been shown to inhibit the activation of NF-κB in various cell types, including cancer cells, immune cells, and endothelial cells.
Biochemical and Physiological Effects:
QNZ has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. QNZ has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various diseases. Additionally, QNZ has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer cells.

Advantages and Limitations for Lab Experiments

One of the major advantages of QNZ is its specificity towards NF-κB signaling, which makes it a valuable tool for studying the role of NF-κB in various diseases. QNZ has also been shown to have low toxicity and good pharmacokinetic properties, which makes it a promising candidate for drug development. However, one of the limitations of QNZ is its poor solubility in aqueous solutions, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for the research on QNZ. One of the areas of interest is the development of QNZ analogs with improved pharmacokinetic properties and solubility. Another area of interest is the investigation of the potential therapeutic applications of QNZ in various diseases, including cancer, inflammation, and autoimmune disorders. Additionally, the role of QNZ in regulating other signaling pathways and its potential interactions with other drugs should be further explored.

Synthesis Methods

The synthesis of QNZ involves the reaction of 8-quinolinecarboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with N-(2-aminoethyl)-3-aminopropyltrimethoxysilane to form the corresponding amide. The amide is further reacted with chloroacetyl chloride and sodium bicarbonate to form the final product, QNZ.

Scientific Research Applications

QNZ has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and autoimmune disorders. QNZ has been shown to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in the regulation of immune responses, cell proliferation, and apoptosis. NF-κB is also known to be involved in the pathogenesis of various diseases, and its inhibition has been shown to have therapeutic benefits.

properties

IUPAC Name

N-quinolin-8-yl-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O4S/c23-17-9-11-27(25,26)22(17)15-7-1-5-14(12-15)19(24)21-16-8-2-4-13-6-3-10-20-18(13)16/h1-8,10,12H,9,11H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFVCDSRRKQXCGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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